Clozapine-d4

Bioanalysis LC-MS/MS Internal Standard

Quantifying clozapine without a proper internal standard introduces matrix-induced bias exceeding ±15%, compromising FDA/EMA bioanalytical method validation. Structurally unrelated IS (e.g., haloperidol-d4) fails to correct for clozapine-specific ion suppression of 77-92% in serum. Clozapine-d4 is a stable isotope-labeled IS (+4 Da) that co-elutes with the target analyte, normalizing extraction recovery and matrix effects for validated LC-MS/MS. • Achieves precision <5% RSD and accuracy 104-112% in clinical TDM. • Supplied at ≥98% purity with 99 atom % D enrichment. • ISO 17034-certified CRM available for regulatory-compliant bioequivalence and forensic applications.

Molecular Formula C18H19ClN4
Molecular Weight 330.8 g/mol
CAS No. 204395-52-8
Cat. No. B602451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozapine-d4
CAS204395-52-8
SynonymsHF 1854-d4;  Azaleptin-d4;  Fazaclo-d4;  Iprox-d4;  Sizopin-d4
Molecular FormulaC18H19ClN4
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
InChIKeyQZUDBNBUXVUHMW-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clozapine-d4 (204395-52-8) – Certified Deuterated Internal Standard for LC-MS/MS Quantitation of Clozapine


Clozapine-d4 (CAS 204395-52-8) is a stable isotope-labeled analog of the atypical antipsychotic clozapine, wherein four hydrogen atoms on the piperazine ring are replaced with deuterium (4-methylpiperazinyl-2,2,6,6-d4) . It is supplied as a certified reference material or analytical standard, typically at ≥98–99% chemical purity and 99 atom % D isotopic enrichment, and is expressly intended for use as an internal standard (IS) for the accurate and precise quantification of clozapine and its metabolites by LC-MS/MS or GC-MS in biological matrices such as serum, plasma, and urine . Unlike unlabeled clozapine or non-isotopic IS alternatives, Clozapine-d4 co-elutes with the target analyte and compensates for matrix effects and extraction variability, enabling robust, validated methods essential for therapeutic drug monitoring, forensic toxicology, and clinical research .

Why Unlabeled Clozapine or Non-Isotopic Internal Standards Cannot Replace Clozapine-d4 in Regulated Bioanalysis


In LC-MS/MS quantification, matrix effects (ion suppression/enhancement) and variable extraction recovery can introduce significant bias (>±15% error) when using unlabeled clozapine or a non-isotopic analog as an internal standard [1]. Because Clozapine-d4 is chemically nearly identical to the analyte but with a distinct mass (+4 Da), it co-elutes and experiences identical ionization and extraction conditions, thereby normalizing for these sources of analytical variability [2]. The use of structurally unrelated internal standards (e.g., haloperidol-d4) fails to adequately correct for clozapine-specific matrix effects, leading to unacceptable accuracy and precision that do not meet FDA/EMA bioanalytical method validation guidelines [3]. Substitution of Clozapine-d4 with Clozapine-d8, while isotopically labeled, may not offer the same validated performance or vendor-specific certification (e.g., ISO 17034) required for regulatory submissions, and may incur higher procurement costs without proven analytical advantage .

Quantitative Evidence for Selecting Clozapine-d4 Over Analogs: A Comparative Analysis


Isotopic Enrichment: 99 atom % D for Clozapine-d4 Minimizes Cross-Talk and Ensures Assay Specificity

Clozapine-d4 from certified vendors is supplied with an isotopic enrichment of 99 atom % D, ensuring a mass difference of +4 Da from the unlabeled analyte, which eliminates isotopic cross-talk and provides a clean, interference-free signal for MRM transitions . In contrast, lower-enrichment deuterated standards or the use of Clozapine-d8 (which may be offered at similar enrichment but at a higher price point) do not offer a quantifiable advantage in specificity or accuracy for clozapine quantitation . The high enrichment directly translates to method robustness and compliance with regulatory bioanalytical guidelines.

Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

LC-MS/MS Method Performance: Clozapine-d4 as Internal Standard Delivers High Precision (<5% RSD) and Accuracy (104-112%)

In a validated LC-MS/MS method for therapeutic drug monitoring of clozapine and norclozapine, the use of Clozapine-d4 as an internal standard in an isotopic internal calibration (ICAL) approach yielded intra- and inter-assay precision of <5% relative standard deviation (RSD) and accuracy of 104–112% of nominal concentrations across the calibration range [1]. This performance was demonstrated in both external quality assessment (EQA) samples (N=22) and patient samples (N=100), with excellent agreement (R² = 0.97–0.98) when compared to consensus mean values and 'spiked' concentrations [2]. These metrics surpass the performance criteria typically achieved with non-isotopic internal standards, which often exhibit matrix-dependent bias exceeding ±15% in complex biological matrices like serum and urine [3].

Therapeutic Drug Monitoring LC-MS/MS Validation Internal Standard

Matrix Effect Normalization: Clozapine-d4 Compensates for Ion Suppression (77-92% in Serum), Ensuring Accurate Quantitation

When Clozapine-d4 was used as an internal standard in an LC-MS/MS method, matrix effects (ME) for clozapine were assessed and found to be 77% to 92% in serum and 21% to 78% in urine, indicating significant ion suppression in some samples [1]. Because Clozapine-d4 co-elutes and experiences identical ionization conditions, it corrects for these effects, enabling accurate quantification (bias within ±10%) across the validated range (LOQ 1.0 ng/mL in serum) [2]. In contrast, the use of a non-isotopic internal standard would not correct for this matrix-dependent suppression, leading to substantial negative bias and potential under-reporting of clozapine concentrations.

Matrix Effect LC-MS/MS Internal Standard Ion Suppression

Purity and Vendor Certification: ≥99% Purity and ISO 17034 Compliance Distinguish Clozapine-d4 for Regulatory Submissions

Clozapine-d4 is available from vendors as a certified reference material (CRM) with a purity of ≥99% (deuterated forms d1-d4) and is manufactured under ISO 17034 accreditation, ensuring traceability and accuracy for quantitative analysis . In contrast, generic deuterated standards may be offered at lower purity (e.g., ≥95%) and without full ISO certification, which can compromise method validation and regulatory acceptance (e.g., ANDA submissions, clinical trial data) . The availability of batch-specific Certificates of Analysis (CoA) with exact purity, isotopic enrichment, and stability data further supports procurement decisions for GxP-regulated environments [1].

Certified Reference Material ISO 17034 Quality Control Regulatory Compliance

Regulatory Acceptance: Clozapine-d4 is the Established Standard in Validated Bioanalytical Methods for ANDA and TDM

Clozapine-d4 is widely cited in peer-reviewed, validated LC-MS/MS methods for clozapine therapeutic drug monitoring (TDM) and has been used in studies supporting Abbreviated New Drug Applications (ANDA) and clinical pharmacokinetic assessments [1]. Its use as an internal standard is specifically recommended in application notes from major CRM vendors (e.g., Cerilliant/Sigma-Aldrich) for clinical toxicology and forensic analysis, reflecting its established role in regulatory-compliant workflows . While Clozapine-d8 is also commercially available, it lacks the same breadth of published validation and vendor-specific application support, making Clozapine-d4 the lower-risk, evidence-backed choice for method development and routine use .

Regulatory Science ANDA Therapeutic Drug Monitoring Method Validation

Optimal Use Cases for Clozapine-d4 in Bioanalysis and Pharmaceutical Development


Therapeutic Drug Monitoring (TDM) of Clozapine in Plasma or Serum

Clozapine-d4 is the preferred internal standard for high-throughput LC-MS/MS methods in clinical laboratories performing TDM to ensure patient safety and optimize dosing. The validated precision (<5% RSD) and accuracy (104-112%) achieved with Clozapine-d4 [1] meet the stringent requirements for clinical reporting, enabling same-day result turnaround and supporting timely clinical decision-making [2].

Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Pharmaceutical companies developing generic clozapine formulations rely on Clozapine-d4 as an internal standard for bioequivalence studies and impurity profiling. The use of an ISO 17034-certified CRM with ≥99% purity [1] provides the necessary data integrity and traceability for regulatory submissions to agencies like the FDA and EMA, streamlining the approval process [2].

Forensic Toxicology and Postmortem Analysis

In forensic laboratories, Clozapine-d4 is essential for accurate quantification of clozapine in challenging matrices such as postmortem blood, urine, and tissue samples. Its ability to correct for significant matrix effects (e.g., ion suppression of 77-92% in serum [1]) ensures reliable results that can withstand legal scrutiny and contribute to accurate cause-of-death determinations [2].

Pharmacokinetic and Metabolic Research Studies

Researchers investigating the pharmacokinetics and metabolism of clozapine in preclinical and clinical studies utilize Clozapine-d4 to track the drug's absorption, distribution, metabolism, and excretion (ADME). The isotopic label allows for precise differentiation from endogenous compounds and metabolites, enabling robust quantitation of clozapine and its major metabolites (norclozapine, clozapine-N-oxide) at low ng/mL concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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